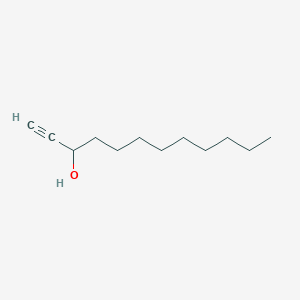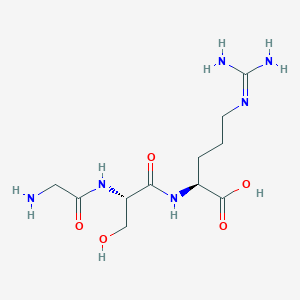
Gly-Ser-Arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-Ser-Arg is a tripeptide composed of the amino acids glycine, serine, and arginine. Tripeptides like this compound are important in various biological processes and have significant applications in scientific research. This compound is known for its role in cell adhesion, signaling, and other cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
Gly-Ser-Arg can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the C-terminal amino acid is attached to an insoluble resin, and the peptide chain is built by sequentially adding protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process includes the use of automated peptide synthesizers, which streamline the synthesis and purification steps, ensuring consistency and quality .
化学反応の分析
Types of Reactions
Gly-Ser-Arg undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The glycine residue can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the peptide bond .
Major Products Formed
The major products formed from these reactions include hydroxylated serine derivatives, reduced arginine derivatives, and substituted glycine derivatives. These products have various applications in research and industry .
科学的研究の応用
Gly-Ser-Arg has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in cell adhesion, signaling, and other cellular functions.
Medicine: Investigated for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Used in the development of biomaterials and drug delivery systems .
作用機序
Gly-Ser-Arg exerts its effects by interacting with specific molecular targets, such as integrins, which are cell surface receptors involved in cell adhesion and signaling. The peptide binds to these receptors, triggering downstream signaling pathways that regulate various cellular processes .
類似化合物との比較
Similar Compounds
Arg-Gly-Asp: Another tripeptide involved in cell adhesion and signaling.
Gly-Ser-Asp: Similar in structure but with different biological activities.
Gly-Ala-Arg: Shares some functional similarities but differs in its specific interactions and effects
Uniqueness of Gly-Ser-Arg
This compound is unique due to its specific sequence and the distinct biological activities it mediates. Its ability to interact with integrins and other cell surface receptors makes it a valuable tool in research and therapeutic applications .
特性
CAS番号 |
85530-46-7 |
|---|---|
分子式 |
C11H22N6O5 |
分子量 |
318.33 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C11H22N6O5/c12-4-8(19)16-7(5-18)9(20)17-6(10(21)22)2-1-3-15-11(13)14/h6-7,18H,1-5,12H2,(H,16,19)(H,17,20)(H,21,22)(H4,13,14,15)/t6-,7-/m0/s1 |
InChIキー |
YOBGUCWZPXJHTN-BQBZGAKWSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN)CN=C(N)N |
正規SMILES |
C(CC(C(=O)O)NC(=O)C(CO)NC(=O)CN)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
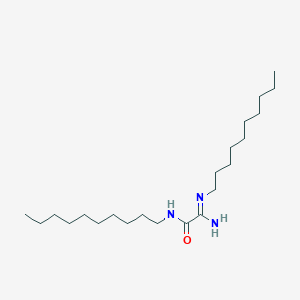
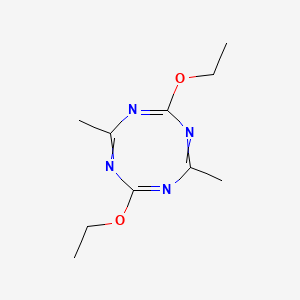
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)


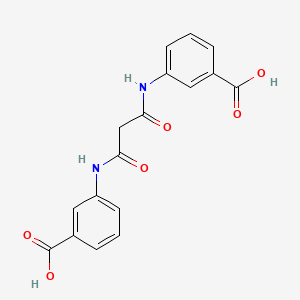

![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
